molecular formula C21H27NO7S B13436788 5-Hydroxy Propafenone Sulfate

5-Hydroxy Propafenone Sulfate

Cat. No.: B13436788
M. Wt: 437.5 g/mol
InChI Key: UUVDTMZGLJHIMA-UHFFFAOYSA-N
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Description

5-Hydroxy Propafenone Sulfate: is a metabolite of propafenone, a class Ic antiarrhythmic drug used to maintain sinus rhythm in patients with atrial fibrillation. Propafenone undergoes extensive first-pass hepatic metabolism to form this compound, which exhibits pharmacological activity similar to the parent compound .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Hydroxy Propafenone can undergo further oxidation to form various oxidative metabolites.

    Reduction: The compound can be reduced back to propafenone under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed:

Mechanism of Action

Properties

Molecular Formula

C21H27NO7S

Molecular Weight

437.5 g/mol

IUPAC Name

[1-[4-hydroxy-2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl] hydrogen sulfate

InChI

InChI=1S/C21H27NO7S/c1-2-12-22-14-18(29-30(25,26)27)15-28-21-11-9-17(23)13-19(21)20(24)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-23H,2,8,10,12,14-15H2,1H3,(H,25,26,27)

InChI Key

UUVDTMZGLJHIMA-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)OS(=O)(=O)O

Origin of Product

United States

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